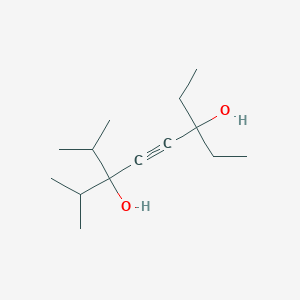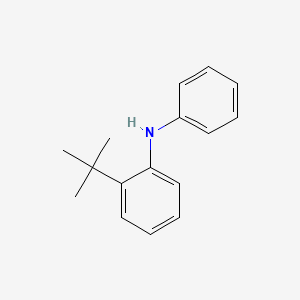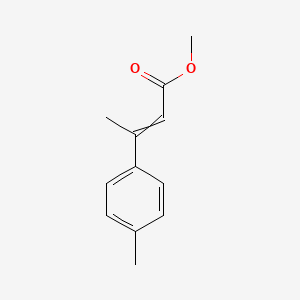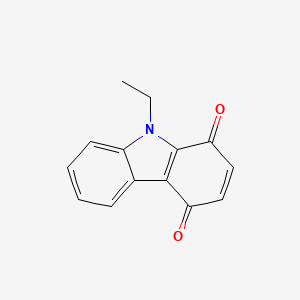![molecular formula C22H17Cl2NO2 B12557408 9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride CAS No. 174569-77-8](/img/structure/B12557408.png)
9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride is a chemical compound belonging to the acridinium family. Acridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a chloro group at the 9th position and a methoxycarbonylphenylmethyl group at the 10th position of the acridinium core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride typically involves the following steps:
Formation of the Acridinium Core: The acridinium core can be synthesized through the cyclization of 2-arylamino benzoic acids using polyphosphoric acid (PPA) as a cyclizing agent.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxycarbonylphenylmethyl Group: This step involves the reaction of the acridinium core with 4-(methoxycarbonyl)benzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridinium compounds.
Substitution: Formation of substituted acridinium derivatives with various functional groups.
Applications De Recherche Scientifique
9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride involves:
DNA Intercalation: The planar structure of the acridinium core allows it to intercalate between DNA base pairs, disrupting the helical structure and affecting DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerase by binding to the enzyme-DNA complex, preventing the relaxation of supercoiled DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Mesityl-10-methylacridinium perchlorate: Similar in structure but with a mesityl group instead of the methoxycarbonylphenylmethyl group.
10-Methyl-9-(2,4,6-trimethylphenyl)acridinium perchlorate: Another acridinium derivative with different substituents.
Uniqueness
9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to intercalate DNA and inhibit enzymes makes it a valuable compound for research in medicinal chemistry and molecular biology.
Propriétés
Numéro CAS |
174569-77-8 |
|---|---|
Formule moléculaire |
C22H17Cl2NO2 |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
methyl 4-[(9-chloroacridin-10-ium-10-yl)methyl]benzoate;chloride |
InChI |
InChI=1S/C22H17ClNO2.ClH/c1-26-22(25)16-12-10-15(11-13-16)14-24-19-8-4-2-6-17(19)21(23)18-7-3-5-9-20(18)24;/h2-13H,14H2,1H3;1H/q+1;/p-1 |
Clé InChI |
AIXCVFGKEYXTAW-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C[N+]2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)
acetate](/img/structure/B12557345.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)









![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)

